Decoding the Certificate of Analysis for Fidaxomicin-d7: A Technical Guide
Decoding the Certificate of Analysis for Fidaxomicin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Fidaxomicin-d7, a deuterated internal standard crucial for the accurate quantification of the antibiotic Fidaxomicin (B1672665). Understanding the nuances of a CoA is paramount for ensuring the quality, purity, and identity of this critical reagent in research and drug development settings. This guide summarizes key quantitative data, details underlying experimental methodologies, and visualizes essential workflows and relationships to empower users with the confidence to effectively evaluate a CoA for Fidaxomicin-d7.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined specifications. It is a critical component of quality control and provides a detailed summary of the analytical tests performed on the product, the results of those tests, and the acceptance criteria. For a stable isotope-labeled compound like Fidaxomicin-d7, the CoA provides essential information regarding its identity, purity, and isotopic enrichment.
Key Data Summary
The following tables present a synthesized view of typical quantitative data found on a Certificate of Analysis for Fidaxomicin-d7. These values are representative and may vary between different batches and suppliers.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification | Result |
| Product Name | Fidaxomicin-d7 | Fidaxomicin-d7 |
| CAS Number | 2143934-06-7 | 2143934-06-7 |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ | C₅₂H₆₇D₇Cl₂O₁₈ |
| Molecular Weight | 1065.08 g/mol | 1065.08 g/mol |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724) | Conforms |
Table 2: Quality Control and Purity Analysis
| Test | Method | Specification | Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity (Mass Spec) | LC-MS/MS | ≥ 99% Deuterium (B1214612) Incorporation | 99.6% |
| Identity (¹H NMR) | ¹H NMR | Conforms to Structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to Molecular Weight | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content (Karl Fischer) | KF Titration | ≤ 1.0% | 0.5% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of Fidaxomicin-d7 by separating it from any non-deuterated Fidaxomicin and other impurities.
Methodology:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient mixture of acetonitrile and water containing a small percentage of an acid modifier like formic acid or trifluoroacetic acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.[1]
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Flow Rate: A constant flow rate, typically around 1.0 mL/min.[2][3][4][5]
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Detection: UV detection at a wavelength where Fidaxomicin has significant absorbance, such as 260 nm.
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Sample Preparation: A known concentration of Fidaxomicin-d7 is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system.
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Quantification: The purity is calculated by dividing the peak area of Fidaxomicin-d7 by the total area of all peaks in the chromatogram, expressed as a percentage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity
Objective: To confirm the identity of Fidaxomicin-d7 by determining its molecular weight and to assess its isotopic purity by measuring the extent of deuterium incorporation.
Methodology:
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Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass analyzer).
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Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like Fidaxomicin.
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Chromatography: Similar HPLC conditions as described for purity analysis are often employed to separate the analyte of interest before it enters the mass spectrometer.
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Mass Spectrometry:
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Full Scan (Identity): The mass spectrometer is operated in full scan mode to detect the molecular ion of Fidaxomicin-d7. The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z of the deuterated compound.
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Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (Isotopic Purity): The instrument is set to monitor the m/z of both Fidaxomicin-d7 and any residual non-deuterated Fidaxomicin. The relative intensities of these ions are used to calculate the percentage of deuterium incorporation.
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Sample Preparation: The sample is prepared in a similar manner to the HPLC analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Fidaxomicin-d7 and to ensure the deuterium labels are in the expected positions.
Methodology:
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: The Fidaxomicin-d7 sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition: A standard ¹H NMR spectrum is acquired.
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Interpretation: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the Fidaxomicin molecule. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the successful labeling.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the quality control process and the relationship between the different analytical tests performed.
References
- 1. jmpas.com [jmpas.com]
- 2. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 3. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
